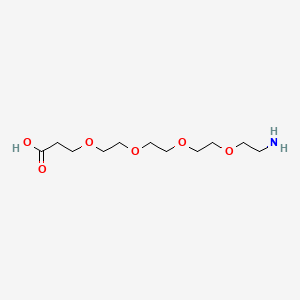

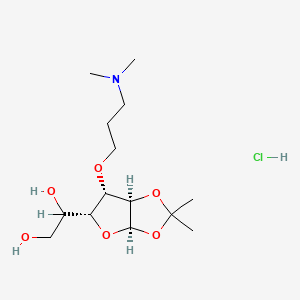

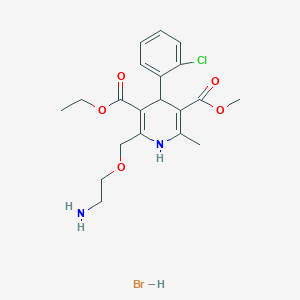

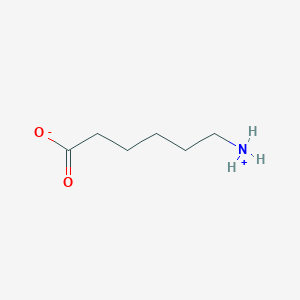

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-

Vue d'ensemble

Description

ACH-702 est un nouveau composé isothiazoloquinoléine doté d’une activité antibactérienne puissante. Il a montré une activité à large spectre contre une variété de bactéries Gram-positives et Gram-négatives, y compris les souches résistantes aux antibiotiques telles que Staphylococcus aureus résistant à la méthicilline (SARM) et les entérocoques résistants à la vancomycine (ERV) . ACH-702 est particulièrement reconnu pour son efficacité contre les agents pathogènes résistants à plusieurs médicaments, ce qui en fait un candidat prometteur pour le traitement des infections bactériennes difficiles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’ACH-702 implique la formation de la structure de base de l’isothiazoloquinoléine. Les voies de synthèse et les conditions de réaction spécifiques de l’ACH-702 sont propriétaires et des informations détaillées ne sont pas facilement disponibles dans le domaine public.

Méthodes de production industrielle

Les méthodes de production industrielle de l’ACH-702 impliqueraient probablement des techniques de synthèse organique à grande échelle, notamment l’utilisation de réacteurs automatisés et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final. Le processus de production devrait également respecter les normes réglementaires de fabrication pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

L’ACH-702 subit diverses réactions chimiques, notamment :

Oxydation : l’ACH-702 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l’ACH-702.

Substitution : L’ACH-702 peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d’autres.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions de l’ACH-702 comprennent les oxydants (par exemple, le peroxyde d’hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de l’ACH-702 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés avec des propriétés antibactériennes modifiées, tandis que les réactions de substitution peuvent produire des analogues avec des groupes fonctionnels différents .

Applications de la recherche scientifique

L’ACH-702 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : l’ACH-702 est utilisé comme composé modèle dans les études de synthèse et de réactivité de l’isothiazoloquinoléine.

Biologie : l’ACH-702 est étudié pour ses propriétés antibactériennes et ses effets sur les processus cellulaires bactériens.

Médecine : l’ACH-702 est étudié comme traitement potentiel des infections bactériennes, en particulier celles causées par des souches résistantes aux antibiotiques.

Industrie : L’ACH-702 peut être utilisé dans le développement de nouveaux agents et formulations antibactériens

Applications De Recherche Scientifique

ACH-702 has a wide range of scientific research applications, including:

Chemistry: ACH-702 is used as a model compound in studies of isothiazoloquinolone synthesis and reactivity.

Biology: ACH-702 is studied for its antibacterial properties and its effects on bacterial cell processes.

Medicine: ACH-702 is being investigated as a potential treatment for bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: ACH-702 may be used in the development of new antibacterial agents and formulations

Mécanisme D'action

L’ACH-702 exerce ses effets antibactériens en inhibant deux enzymes essentielles impliquées dans la réplication de l’ADN bactérien : la gyrase de l’ADN et la topoisomérase IV. Ces enzymes sont essentielles pour le superenroulement et le démêlage de l’ADN bactérien, processus nécessaires à la réplication de l’ADN et à la division cellulaire. En inhibant ces enzymes, l’ACH-702 perturbe la réplication de l’ADN, conduisant à la mort des cellules bactériennes .

Comparaison Avec Des Composés Similaires

Composés similaires

Moxifloxacine : un autre antibiotique quinolone à large spectre.

Lévofloxacine : un antibiotique fluoroquinolone utilisé pour traiter diverses infections bactériennes.

Ciprofloxacine : Une fluoroquinolone largement utilisée, active contre les bactéries Gram-positives et Gram-négatives

Unicité de l’ACH-702

L’ACH-702 est unique en son genre par sa double inhibition de la gyrase de l’ADN et de la topoisomérase IV, ce qui améliore son efficacité contre les souches résistantes aux antibiotiques. De plus, l’ACH-702 a montré une activité puissante contre les bactéries non divisées et formant des biofilms, qui sont souvent plus résistantes aux antibiotiques classiques .

Propriétés

Numéro CAS |

922491-46-1 |

|---|---|

Formule moléculaire |

C21H25FN4O3S |

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |

InChI |

InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1 |

Clé InChI |

CECJUHKZSOSOJJ-SNVBAGLBSA-N |

SMILES |

CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |

SMILES isomérique |

CC(C)([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |

SMILES canonique |

CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ACH 702 ACH-702 ACH702 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

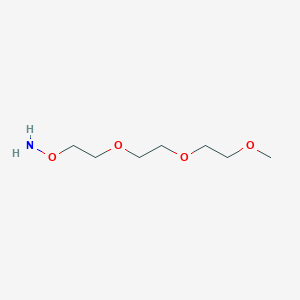

![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)